molecular formula C8H7N3 B3022140 3-Cyanobenzene-1-carboximidamide CAS No. 140658-21-5

3-Cyanobenzene-1-carboximidamide

Cat. No.: B3022140
CAS No.: 140658-21-5
M. Wt: 145.16 g/mol
InChI Key: LYULTZNQVUBBGE-UHFFFAOYSA-N
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Description

3-Cyanobenzene-1-carboximidamide is a useful research compound. Its molecular formula is C8H7N3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes, influencing their function

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and immune response . The compound’s effect on these pathways can lead to downstream effects such as changes in cell behavior, gene expression, and physiological responses.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and solubility, can provide some insights into its potential pharmacokinetic behavior . For instance, its molecular weight (which is likely to be under 500 Da) suggests that it may be well-absorbed and distributed in the body. Its solubility could influence its absorption and distribution as well .

Result of Action

Based on the activities of similar compounds, it may influence cellular processes such as signal transduction, gene expression, and cell proliferation

Action Environment

The action, efficacy, and stability of 3-Cyanobenzene-1-carboximidamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . Understanding these factors can help optimize the use of this compound in research and potential therapeutic applications.

Properties

IUPAC Name

3-cyanobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYULTZNQVUBBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620329
Record name 3-Cyanobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140658-21-5
Record name 3-Cyanobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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